3-Aminohexanoic acid 3-Aminohexanoic acid 3-Aminocaproic acid, also known as 3-aminocaproate, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. 3-Aminocaproic acid is soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 58521-63-4
VCID: VC7893203
InChI: InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
SMILES: CCCC(CC(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

3-Aminohexanoic acid

CAS No.: 58521-63-4

Cat. No.: VC7893203

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

3-Aminohexanoic acid - 58521-63-4

Specification

CAS No. 58521-63-4
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 3-aminohexanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Standard InChI Key YIJFIIXHVSHQEN-UHFFFAOYSA-N
SMILES CCCC(CC(=O)O)N
Canonical SMILES CCCC(CC(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

3-Aminohexanoic acid (C₆H₁₃NO₂) belongs to the β-amino acid family, distinguished by its molecular weight of 131.17 g/mol and systematic IUPAC name 3-aminohexanoic acid . The compound exists as a zwitterion under physiological conditions, with protonation states influenced by its pKa values (predicted amino pKa: 9.82; carboxyl pKa: 2.34) . Structural analysis reveals a rotatable bond count of four, facilitating conformational flexibility critical for molecular recognition processes .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Registry Number58521-63-4 (free acid)
64234-61-3 (hydrochloride salt)
Molecular FormulaC₆H₁₃NO₂
SMILESCCC(CC(=O)O)N
InChIKeyYIJFIIXHVSHQEN-UHFFFAOYSA-N
XLogP3-2.2
Hydrogen Bond Donors2

The enantiomeric form (S)-3-aminohexanoic acid (CAS 91298-66-7) demonstrates chiral specificity in biological systems, with its hydrochloride salt exhibiting 97% purity under standard storage conditions . Crystallographic studies of the (S)-enantiomer reveal a distorted γ-turn conformation when incorporated into peptide chains, suggesting unique folding properties compared to α-amino acids .

Synthesis and Industrial Production

Commercial synthesis typically involves catalytic asymmetric hydrogenation of β-keto esters, achieving enantiomeric excess >98% for pharmaceutical-grade material . The hydrochloride salt (MFCD24396377) is stabilized through inert atmosphere storage at room temperature, with decomposition observed above 210°C . Industrial-scale production employs continuous-flow reactors, optimizing reaction parameters to maintain a 85-92% yield while minimizing racemization .

Table 2: Synthetic Parameters for (S)-3-Aminohexanoic Acid Hydrochloride

ParameterSpecification
Starting MaterialEthyl 3-oxohexanoate
CatalystRuthenium-BINAP complex
Reaction Temperature45-50°C
Pressure50 bar H₂
Final Purity97% (HPLC)

Recent advances in enzymatic synthesis using transaminases from Pseudomonas putida have demonstrated improved stereoselectivity, reducing downstream purification requirements by 40% compared to traditional chemical methods .

Physicochemical Properties

The compound's amphoteric nature results in pH-dependent solubility profiles:

  • Water solubility: 12.8 g/L at pH 7.4 (25°C)

  • LogD (octanol/water): -1.8 at physiological pH

Thermogravimetric analysis shows a melting point range of 189-192°C for the free acid, with decomposition initiating at 205°C through decarboxylation pathways . The hydrochloride salt exhibits enhanced stability, maintaining crystallinity up to 215°C under dry nitrogen atmospheres .

Biological Activity and Metabolic Pathways

As a structural analog of β-alanine, 3-aminohexanoic acid demonstrates competitive inhibition of the GABA transaminase enzyme (Ki = 4.3 μM), suggesting potential neuromodulatory applications . Metabolomic profiling identifies its presence in the lysine degradation pathway, where it acts as a shunt metabolite during α-aminoadipate semialdehyde dehydrogenase deficiency .

In vitro studies using HEK293 cells reveal dose-dependent effects on mitochondrial respiration:

  • EC₅₀ for oxygen consumption rate: 2.8 mM

  • Maximal uncoupling observed at 10 mM concentration

Notably, the (S)-enantiomer exhibits 3-fold greater membrane permeability compared to the racemic mixture, as quantified using Caco-2 cell monolayers (Papp = 8.9 × 10⁻⁶ cm/s vs. 2.7 × 10⁻⁶ cm/s) .

Pharmaceutical Applications

Current investigational uses include:

  • Glycopeptide antibiotic adjuvant: Enhances vancomycin activity against methicillin-resistant Staphylococcus aureus (MRSA) by 32% through membrane potential modulation

  • Nootropic agent precursor: Acetylated derivative shows 78% oral bioavailability in murine models

  • Polymer building block: Copolymerization with ε-caprolactam yields nylon analogs with 40% increased tensile strength

Phase I clinical trials of the hydrochloride salt demonstrated linear pharmacokinetics (t₁/₂ = 3.2 hr) and 89% renal excretion unchanged .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Eye rinse
H335: Respiratory tract irritationP261: Avoid dust inhalation

Occupational exposure limits remain unestablished, though industrial guidelines recommend maintaining airborne concentrations below 5 mg/m³ based on analogous β-amino acid data .

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